

Application Notes and Protocols for FD-1080 Fluorescence Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared II (NIR-II) fluorescent dye with both excitation and emission spectra in the 1000-1300 nm window.[1][2][3] This property makes it an exceptional tool for deep-tissue in vivo imaging, as longer wavelength light experiences reduced scattering and absorption by biological tissues, leading to higher resolution and deeper penetration compared to traditional NIR-I fluorophores (700-900 nm).[1][3] **FD-1080**'s utility is particularly pronounced in vascular imaging, where it provides high-contrast visualization of blood vessels.[2][3] This document provides detailed parameters and protocols for the effective use of **FD-1080** in fluorescence imaging applications.

Photophysical Properties

FD-1080 is characterized by its excitation and emission in the NIR-II window. Its quantum yield can be significantly enhanced by complexing with proteins such as fetal bovine serum (FBS), a crucial consideration for achieving bright in vivo signals.[1][2]



Property	Value	Notes
Excitation Maximum (λex)	~1064 nm[1][2]	An absorption peak has been noted at ~1046 nm.[2][4]
Emission Maximum (λem)	~1080 nm[1][2]	_
Quantum Yield (in ethanol)	0.31%[2]	
Quantum Yield (complexed with FBS)	5.94%[1][2][4]	This significant increase is vital for in vivo imaging performance.
Solubility	Good water solubility[5]	Enhanced by the presence of sulphonic groups.[3][6]
Photostability	Superior to ICG[2][6]	Stable under continuous laser irradiation.[1][6]

Image Acquisition Parameters

Achieving optimal image quality with **FD-1080** requires careful setup of the imaging system. As a NIR-II dye, it necessitates a specialized camera sensitive to the short-wave infrared (SWIR) spectrum.

Recommended Instrumentation



Component	Specification	Rationale
Excitation Source	1064 nm Laser[2]	Matches the excitation maximum of FD-1080 for efficient fluorescence.
Detector	InGaAs (Indium Gallium Arsenide) Camera[7]	Sensitive in the NIR-II/SWIR range (900-1700 nm) where silicon-based cameras are not effective.
Emission Filter	1100 nm or 1300 nm Long- Pass Filter[8]	Blocks the excitation laser and autofluorescence while transmitting the FD-1080 emission signal.

Acquisition Settings

The following are recommended starting parameters. Optimization will be necessary based on the specific imaging system, sample type, and desired signal-to-noise ratio.



Parameter	Recommended Range	Notes
Laser Power Density	25 - 100 mW/cm²	A power density of 0.33 W/cm² has been used for photostability tests, but lower power is recommended for routine imaging to minimize potential phototoxicity.[6]
Exposure Time	50 - 500 ms	Adjust based on signal brightness and sample dynamics. Shorter exposure times are suitable for dynamic imaging of processes like blood flow.
Camera Gain	Low to Medium	Start with a low gain to minimize noise and increase as needed for weakly fluorescent samples.

Experimental Protocols Protocol 1: Preparation of FD-1080 for In Vitro Cellular Imaging

This protocol outlines the steps for preparing **FD-1080** for staining cells in culture.

- Stock Solution Preparation:
 - Dissolve FD-1080 in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
 - Aliquot the stock solution and store it at -20°C or -80°C, protected from light.[9]
- Working Solution Preparation:
 - Dilute the 10 mM stock solution in a suitable buffer (e.g., pre-warmed phosphate-buffered saline, PBS) to a final working concentration of 2-10 μM.[9]



- For enhanced brightness, the working solution can be prepared in a cell culture medium containing fetal bovine serum (FBS).
- · Cell Staining:
 - Culture cells on a suitable imaging dish or plate.
 - Remove the culture medium and add the FD-1080 working solution to the cells.
 - Incubate for 15-30 minutes at 37°C.[9]
- Washing:
 - Remove the staining solution.
 - Wash the cells twice with pre-warmed PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed imaging medium to the cells.
 - Proceed with imaging using a fluorescence microscope equipped with the appropriate laser, filters, and an InGaAs camera.

Protocol 2: Preparation and Administration of FD-1080 for In Vivo Imaging

This protocol details the preparation of **FD-1080** for intravenous injection in animal models, such as mice.

- Formulation with FBS for Enhanced Brightness:
 - To achieve the higher quantum yield, FD-1080 should be complexed with FBS.[2]
 - Prepare a solution of FD-1080 in PBS.
 - Mix the FD-1080 solution with an equal volume of FBS.

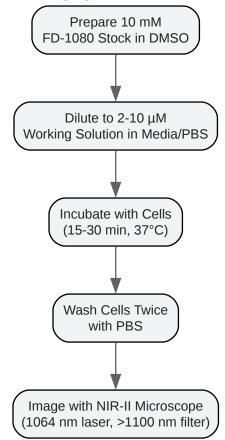


- Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
- · Working Solution for Injection:
 - Prepare a working solution of FD-1080-FBS complex at a concentration of approximately 80 μM in sterile PBS.[9]
 - Filter the final solution through a 0.2 μm sterile filter before injection.
- Intravenous Administration:
 - For a mouse model, intravenously inject 200 μL of the 80 μM FD-1080-FBS working solution.[9]
 - This corresponds to a dose of approximately 1.2 mg/kg for a 25g mouse.
- · In Vivo Imaging:
 - Commence imaging 10-20 minutes post-injection to allow for circulation and distribution of the dye.[9]
 - Position the animal in the imaging system and acquire images using a 1064 nm laser, a long-pass emission filter (e.g., 1100 nm or 1300 nm), and an InGaAs camera.

Visualizations



In Vitro Imaging Workflow for FD-1080

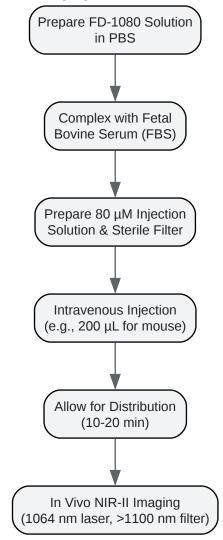


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In Vitro Imaging Workflow



In Vivo Imaging Workflow for FD-1080



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In Vivo Imaging Workflow



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FD-1080 Imaging Principle

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